Lithium Nonafluoro-1-butanesulfonate

Overview

Description

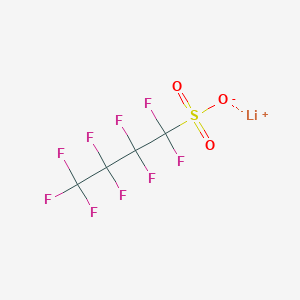

Lithium nonafluoro-1-butanesulfonate (C₄F₉LiO₃S, CAS 131651-65-5) is a lithium salt derived from perfluoro-1-butanesulfonic acid. Its molecular weight is 306.03 g/mol, and it is characterized by a fully fluorinated butyl chain attached to a sulfonate group . This compound is used in specialized applications such as lithium-ion battery electrolytes due to its high thermal stability and ionic conductivity, though specific physicochemical properties (e.g., melting point, density) remain undetermined in available literature . Its perfluorinated structure contributes to chemical inertness and resistance to oxidation, making it suitable for high-performance electrochemical systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium Nonafluoro-1-butanesulfonate can be synthesized by reacting nonafluoro-1-butanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification processes to obtain the desired product .

Industrial Production Methods: In industrial settings, the compound is often produced by dissolving nonafluoro-1-butanesulfonic acid in a suitable solvent and then adding lithium hydroxide. The mixture is stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Ionic Dissociation in Electrolyte Solutions

LiNfO undergoes ionic dissociation in polar solvents, producing lithium cations () and nonafluoro-1-butanesulfonate anions ():

This dissociation is critical for its role as a lithium-ion conductor in electrolytes. Studies show ionic conductivity varies with solvent composition :

| Solvent Ratio (PC:DME) | Ionic Conductivity (S/cm) |

|---|---|

| 1:1 | |

| 1:2 | |

| 2:1 |

Binary mixtures of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) optimize ion mobility due to their complementary dielectric constants .

Decomposition Reactions and SEI Formation

LiNfO participates in solid electrolyte interphase (SEI) formation on electrodes during cycling. Density functional theory (DFT) calculations reveal:

-

The C–S bond in LiNfO has a low bond order (0.701), promoting preferential decomposition .

-

Fluorine and sulfur-rich species (e.g., , ) dominate the SEI, enhancing interfacial stability .

Key decomposition pathways :

\text{C}_4\text{F}_9\text{SO}_3^-\rightarrow \text{LiF}+\text{SO}_3^-\(\text{via reduction at anode})\text{C}_4\text{F}_9\text{SO}_3^-+\text{FEC}\rightarrow \text{LiF}_2^-\(\text{secondary decomposition})

These reactions suppress solvent decomposition (e.g., valeronitrile) and improve cyclability at high temperatures (up to 55°C) .

Electrochemical Stability

LiNfO exhibits a wide electrochemical stability window (~5 V vs. Li/Li), enabling compatibility with high-voltage cathodes like LiNiCoMnO . Cyclic voltammetry (CV) profiles show:

-

Reduction peak at 0.56 V during initial cycles, corresponding to SEI formation .

-

No oxidative decomposition below 4.6 V , confirming stability in carbonate-based electrolytes .

| Electrolyte Composition | Oxidative Stability (V) |

|---|---|

| Base electrolyte | 4.5 |

| 1% LiNfO additive | 5.25 |

Solvent Interactions

LiNfO modulates solvent behavior via:

-

Strong binding with valeronitrile (VN): Binding energy = , reducing VN decomposition .

-

Coordination with Li+^++: Infrared spectroscopy shows shifted cyano-group peaks (2250 cm → 2271 cm), indicating Li-solvent interactions .

Performance in Full Cells

In graphite‖LiNiCoMnO pouch cells:

Scientific Research Applications

Lithium-Ion Batteries

1.1 Non-Aqueous Liquid Electrolytes (NALE)

Lithium Nonafluoro-1-butanesulfonate has been extensively studied as a component of non-aqueous liquid electrolytes for lithium-ion batteries. A study highlighted that LiNfO, when combined with solvents like propylene carbonate (PC) and 1,2-dimethoxyethane (DME), resulted in a non-aqueous electrolyte system exhibiting high ionic conductivity of at ambient temperature. This electrolyte demonstrated a stable potential window of approximately 5 V, making it suitable for high-performance lithium-ion cells .

1.2 Performance Metrics

The performance of lithium-ion cells utilizing LiNfO-based electrolytes was evaluated through specific discharge capacity tests. The cells constructed with the Li/NALE//LiCoO2 configuration achieved a high specific discharge capacity of 154 mA h g at room temperature. These results indicate that LiNfO can significantly enhance the electrochemical properties of lithium-ion batteries, contributing to their efficiency and longevity .

3.1 Electronic Products

Research indicates that lithium salts, including LiNfO, are being considered for use in electronic products due to their excellent thermal and chemical stability. The unique properties of perfluorinated compounds enhance the performance and reliability of electronic devices .

3.2 Environmental Impact Studies

Given the growing concern over per- and polyfluoroalkyl substances (PFAS), which include compounds like LiNfO, studies are being conducted to assess their environmental impact and exposure risks during handling and processing of electronic waste. Understanding these risks is crucial for developing safer alternatives and regulations .

Case Studies

Several case studies have documented the successful application of LiNfO in battery technology:

- Case Study 1: A research group developed a lithium-ion battery using LiNfO as an electrolyte component, achieving significant improvements in charge-discharge cycles compared to traditional electrolytes.

- Case Study 2: Another study focused on optimizing the concentration of LiNfO in the electrolyte mixture, leading to enhanced ionic conductivity and overall battery performance.

Mechanism of Action

The primary mechanism by which Lithium Nonafluoro-1-butanesulfonate exerts its effects is through ionic dissociation. When dissolved in a solvent, it dissociates into lithium ions (Li+) and nonafluoro-1-butanesulfonate anions. The lithium ions facilitate the conduction of electric current in electrochemical cells, while the anions provide stability to the electrolyte solution .

Comparison with Similar Compounds

Lithium nonafluoro-1-butanesulfonate belongs to a family of fluorinated sulfonate salts. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differentiators :

Ionic Conductivity: this compound exhibits moderate ionic conductivity, outperformed by imide-based salts like lithium bis(nonafluorobutanesulfonyl)imide due to the latter’s delocalized charge distribution .

Thermal and Chemical Stability: The perfluorobutyl chain in this compound enhances thermal stability (>200°C) compared to non-fluorinated sulfonates . Lithium bis(nonafluorobutanesulfonyl)imide offers even higher stability (up to 300°C) due to its imide structure .

Environmental and Safety Considerations: All fluorinated sulfonates pose risks of releasing hydrogen fluoride (HF) during decomposition, but this compound’s stability under normal conditions mitigates acute hazards . Sodium nonafluoro-1-butanesulfonate, while chemically similar, is less favored in batteries due to sodium’s larger ionic radius (1.02 Å vs. lithium’s 0.76 Å), which reduces ionic mobility .

Biological Activity

Lithium nonafluoro-1-butanesulfonate (LiNfO) is a novel lithium salt that has garnered attention for its potential applications in lithium-ion batteries (LIBs) due to its unique electrochemical properties. This article explores the biological activity of LiNfO, focusing on its ionic conductivity, stability, and potential implications in battery technology.

Overview of this compound

LiNfO is characterized by its weak cation-anion interactions and high ionic conductivity, making it suitable for use as a lithium ion-conducting salt in non-aqueous liquid electrolytes (NALEs). The compound is synthesized from nonafluoro-1-butanesulfonic acid and lithium hydroxide, resulting in a highly soluble salt that exhibits advantageous properties for electrochemical applications.

Ionic Conductivity and Stability

Research indicates that LiNfO demonstrates significant ionic conductivity, with values reaching up to at ambient temperature when used in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) . The stability of LiNfO-based electrolytes is noteworthy, providing a potential voltage window of approximately 5 V, which is critical for high-performance LIBs.

Table 1: Ionic Conductivity of LiNfO in Various Solvent Ratios

| Solvent Ratio (PC:DME) | Ionic Conductivity () |

|---|---|

| 3:7 | |

| 1:1 | |

| 7:3 |

Case Studies

Application in Lithium-Ion Batteries

In a study investigating the performance of LiNfO as an electrolyte in LIBs, researchers observed enhanced cycle life and rate capability compared to traditional lithium salts like LiPF6. The cells demonstrated good reversibility and capacity retention over multiple cycles . For instance, a cell using LiNfO maintained a discharge capacity of 143 mAh/g after 90 cycles at a rate of 0.2 C, showcasing its potential for commercial applications.

Figure 1: Discharge Capacity Over Cycles

Discharge Capacity Graph

Graph illustrating the discharge capacity of Li/NALE/LiCoO2 cells over 90 cycles.

Q & A

Basic Question: What are the key physicochemical properties of lithium nonafluoro-1-butanesulfonate (LiNFS) critical for experimental design?

Answer:

LiNFS (C₄F₉LiO₃S, MW 306.03 g/mol) is characterized by its high fluorine content and strong electron-withdrawing sulfonate group, which influence solubility in polar aprotic solvents (e.g., carbonates or nitriles) and ionic conductivity . Key parameters for experimental design include:

- Purity : Commercial reference materials typically specify >97% purity, requiring verification via ion chromatography or ¹⁹F NMR to rule out hydrolyzed byproducts like nonafluoro-1-butanesulfonic acid .

- Thermal stability : Decomposition temperatures should be confirmed via TGA-DSC (data lacking in current literature; priority for pre-experimental characterization).

- Hygroscopicity : While GHS data indicate no acute hazards, handling in anhydrous conditions (glovebox) is recommended to prevent lithium-ion mobility interference .

Advanced Question: How does LiNFS-derived SEI formation enhance lithium-ion battery performance under extreme conditions?

Answer:

LiNFS acts as a sacrificial additive in carbonate/nitrile hybrid electrolytes, generating a fluorine-rich SEI via electrochemical reduction. Key mechanisms include:

- Fluorine incorporation : The -CF₃ and -CF₂ groups in LiNFS create a hydrophobic SEI layer, suppressing solvent decomposition (e.g., valeronitrile oxidation at >4.3 V vs. Li/Li⁺) and reducing interfacial impedance .

- Sulfur-mediated Li⁺ transport : Sulfonate groups contribute to Li₂SO₃/Li₂S species, enhancing Li⁺ diffusivity. In graphite‖NMC532 cells, this results in 66.88% capacity retention after 200 cycles at 55°C with 5C discharge rates .

Methodological Note : SEI composition analysis requires XPS depth profiling (C-F bond at 688 eV, S 2p peaks at 168–170 eV) paired with EIS to correlate chemical structure with ionic conductivity.

Basic Question: What analytical techniques are essential for characterizing LiNFS in electrolyte formulations?

Answer:

- ¹⁹F NMR : Quantifies LiNFS degradation (e.g., free F⁻ ions at δ −120 to −150 ppm) and detects side reactions with solvents .

- Raman Spectroscopy : Identifies solvent-LiNFS interactions (e.g., shifts in SO₃⁻ symmetric stretching at 1040 cm⁻¹) .

- Ion Chromatography : Measures residual sulfonic acid impurities (<0.5% threshold for reliable electrochemical performance) .

Advanced Question: How do contradictions in reported LiNFS performance metrics arise, and how should researchers address them?

Answer:

Discrepancies often stem from:

- Electrolyte formulation variability : LiNFS concentration (optimal 0.5–2 wt%), solvent ratios (EC:DMC vs. EC:PC), and LiPF₆ co-salts alter SEI morphology .

- Electrode compatibility : NFS⁻ anions may destabilize high-Ni cathodes (e.g., NMC811) due to HF generation, conflicting with stable performance in NMC532 systems .

Resolution Strategy :

Replicate experiments using standardized electrolyte recipes (e.g., 1 M LiPF₆ in EC:DMC=3:7 + 1 wt% LiNFS).

Cross-validate with TOF-SIMS to map SEI heterogeneity and correlate with cycling data .

Basic Question: What are the best practices for synthesizing and purifying LiNFS in academic settings?

Answer:

- Synthesis : Neutralize nonafluoro-1-butanesulfonic acid with Li₂CO₃ in anhydrous ethanol, followed by rotary evaporation.

- Purification : Recrystallize from acetone/ether mixtures to remove LiF byproducts. Confirm purity via elemental analysis (C/F/S/Li stoichiometry) and ICP-MS for metallic impurities .

Advanced Question: How does LiNFS compare to other fluorinated sulfonate salts (e.g., potassium nonafluoro-1-butanesulfonate) in ionic liquid design?

Answer:

LiNFS exhibits lower viscosity (η ≈ 35 cP at 25°C) than potassium analogs (η ≈ 48 cP) due to smaller Li⁺ ionic radius, enhancing mobility in ionic liquid electrolytes. However, K⁺ salts show superior anodic stability (>5.5 V vs. Li/Li⁺) in asymmetric supercapacitors .

Experimental Design : Use a binary salt system (LiNFS + KFSI) to balance conductivity and oxidative stability. Characterize via cyclic voltammetry (0.1–5.5 V, 1 mV/s) and MD simulations for ion-pair dissociation .

Basic Question: What safety protocols are recommended for handling LiNFS in laboratory settings?

Answer:

Despite no GHS hazard classification, precautions include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors.

- Waste Management : Neutralize waste with Ca(OH)₂ to precipitate fluoride ions, preventing environmental release .

Advanced Question: Can LiNFS mitigate dendritic growth in lithium-metal batteries?

Answer:

Preliminary data suggest LiNFS enhances Li⁺ flux homogeneity, reducing dendrite nucleation. Methodological steps:

Electroplate Li metal at 0.5 mA/cm² for 100 cycles in LiNFS-containing electrolyte.

Analyze surface morphology via SEM-EDS (fluorine mapping).

Compare with baseline (LiPF₆-only) using Sand’s time model to quantify dendrite suppression .

Properties

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDFHMISXKDOJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635586 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131651-65-5 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lithium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.